L-GLUTAMIC ACID (13C5; 15N)
Description
L-Glutamic acid (¹³C₅; ¹⁵N) is a stable isotope-labeled form of the endogenous amino acid L-glutamic acid. It is uniformly substituted with five ¹³C atoms (99% isotopic purity) and one ¹⁵N atom (97–99% isotopic purity), yielding the molecular formula ¹³C₅H₉¹⁵NO₄ . This compound, with CAS numbers 55443-55-5 and 35737-15-6, serves as a critical tracer in metabolic flux analysis, proteomics, and pharmacokinetic studies, enabling precise tracking of carbon and nitrogen pathways in biological systems .
Properties
Molecular Weight |
153.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Isotopic Purity : >99% ¹³C, 97–99% ¹⁵N .
- Applications: Internal standard in LC-MS/MS , metabolomics , and protein turnover studies.
- Suppliers : Shanghai Zhenzhun Bio, Hui Cheng Bio, and others offer variants in 0.25–1 g quantities .
Comparison with Similar Isotope-Labeled Compounds
Labeling Patterns and Structural Variants
L-Glutamic acid has multiple isotopic analogs, each with distinct applications based on labeling positions and isotopes used:
Analytical Performance
Mass Spectrometry :
- ¹³C₅; ¹⁵N : Introduces a mass shift of +6 Da (¹³C₅: +5 Da, ¹⁵N: +1 Da), distinguishing it clearly from unlabeled glutamic acid (147.13 → 153.13 Da) .
- ²H₅; ¹⁵N : Provides a larger mass shift (+7 Da) but may alter chromatographic retention due to deuterium’s kinetic isotope effect .
- ¹⁵N-only : Minimal mass shift (+1 Da), suitable for nitrogen-specific tracking but less distinguishable in complex matrices .
- Metabolomics: ¹³C₅; ¹⁵N enables simultaneous monitoring of glutamic acid’s role in the TCA cycle (via ¹³C) and nitrogen assimilation (via ¹⁵N) . In contrast, ¹³C₅ alone is optimal for carbon flux studies in glycolysis or amino acid synthesis .
Stability and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
